AZD8329 is a small molecule compound developed by AstraZeneca, primarily known as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids and is implicated in various metabolic disorders, including obesity and type 2 diabetes mellitus. The molecular formula of AZD8329 is C25H31N3O3, and it exhibits high selectivity for its target enzyme, with an inhibitory concentration (IC50) of approximately 9 nM in recombinant human systems and 2 nM in isolated human adipocytes .
AZD8329 undergoes several chemical transformations during its synthesis and metabolism. The compound was optimized from a carboxylic acid class of inhibitors, where structural modifications improved its pharmacokinetic properties, such as solubility and metabolic stability. Notably, the optimization involved changing the core structure from pyridine to pyrazole, which enhanced its efficacy as an inhibitor of 11β-HSD1 .
The synthesis of AZD8329 involves reactions with hydrazinobenzoic acid hydrochloride, leading to the formation of the target compound through two significant chemical transformations .
AZD8329's primary biological activity is its inhibition of 11β-HSD1, which is essential for converting inactive cortisone into active cortisol in tissues such as adipose tissue. This inhibition has been shown to have potential therapeutic benefits in managing conditions associated with excessive glucocorticoid action, such as obesity and metabolic syndrome. In preclinical studies, AZD8329 demonstrated a loss of inhibition after repeated dosing in certain animal models, indicating a need for careful dosing regimens to maintain its efficacy .
AZD8329 is primarily being investigated for its therapeutic applications in treating metabolic diseases such as:
Currently, AZD8329 is undergoing clinical trials to evaluate its safety and efficacy in humans .
Interaction studies have focused on AZD8329's effects on various biological systems. Research indicates that while acute administration effectively inhibits 11β-HSD1 activity, repeated dosing can lead to diminished effects. This phenomenon highlights the importance of understanding drug interactions and pharmacodynamics in chronic treatment scenarios . Further studies are necessary to elucidate potential interactions with other metabolic pathways and drugs.
AZD8329 shares similarities with several other compounds that target 11β-hydroxysteroid dehydrogenase type 1. Here are notable comparisons:
Compound Name | Molecular Formula | IC50 (nM) | Unique Features |
---|---|---|---|
AZD4017 | C24H30N3O3 | ~20 | Predecessor to AZD8329; less potent than AZD8329 |
Compound-20 | Unknown | ~15 | Similar mechanism but different structural properties |
Cortisol | C21H30O5 | N/A | Natural glucocorticoid; substrate for 11β-HSD1 |
RU486 (Mifepristone) | C21H24ClNO2 | ~50 | Known antagonist of glucocorticoid receptors |
AZD8329 stands out due to its higher potency and selectivity for the 11β-hydroxysteroid dehydrogenase type 1 enzyme compared to these similar compounds. Its unique structural modifications contribute significantly to its improved pharmacological profile .
The molecular formula of AZD8329 is C₂₅H₃₁N₃O₃, with a molecular weight of 421.53 g/mol [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 1048668-70-7 [1] [2] [3] and appears in the PubChem database with the compound identification number 25006684 [1]. The ChEMBL database identifies this compound as CHEMBL2177609 [1] [4], while the United States Adopted Names Identifier assigns it the code 5B38CV1212 [1].
The complete International Union of Pure and Applied Chemistry name for AZD8329 is 4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid [1] [4]. This systematic nomenclature precisely describes the molecular architecture, indicating the presence of a benzoic acid core substituted with a pyrazole ring system that bears both an adamantyl carbamoyl group and a tert-butyl substituent.
The Simplified Molecular Input Line Entry System notation for AZD8329 is CC(C)(C)c1c(cnn1-c1ccc(cc1)C(O)=O)C(=O)NC1C2CC3CC(C2)CC1C3 [1] [2] [3]. The International Chemical Identifier Key, which provides a unique digital fingerprint for the compound, is XWBXJBSVYVJAMZ-UHFFFAOYSA-N [1] [4]. The complete InChI string is InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31) [1].
AZD8329 exists as a white crystalline solid powder under standard conditions [3] [5]. The compound exhibits a melting point range of 308-309°C [6], indicating substantial thermal stability. Predicted physical properties include a boiling point of 620.5 ± 50.0°C at 760 mmHg [7] and a density of 1.4 ± 0.1 g/cm³ [7]. The relative density has been calculated as 1.37 g/cm³ [2] [8].
The solubility profile of AZD8329 demonstrates good dissolution in dimethyl sulfoxide, with reported solubility values ranging from 50 mg/mL to 62.5 mg/mL, corresponding to molar concentrations of 118.62 mM to 148.27 mM [2] [3] [5] [8]. Sonication is recommended to achieve complete dissolution [3] [5]. The compound shows limited water solubility, consistent with its lipophilic character.
The topological polar surface area of AZD8329 is 84.22 Ųsteradian [9], indicating moderate polarity that influences its pharmacokinetic properties. The calculated partition coefficient (LogP) is 4.4225 [9], suggesting high lipophilicity. The molecule contains four hydrogen bond acceptors and two hydrogen bond donors [9], which are important for biological activity and molecular recognition. The compound has four rotatable bonds [9], providing moderate conformational flexibility.
The polarizability of AZD8329 has been calculated as 46.6 ± 0.5 × 10⁻²⁴ cm³ [7], reflecting the ease with which the electron cloud can be distorted by external electric fields. The vapor pressure at 25°C is predicted to be 0.0 ± 1.9 mmHg [7], indicating low volatility under ambient conditions.
AZD8329 exhibits polymorphism, with at least two distinct crystalline forms having been characterized through nuclear magnetic resonance crystallography and X-ray diffraction studies [10] [11] [12]. Form I crystallizes in a monoclinic space group with unit cell parameters a = 11.4 Å, b = 13.1 Å, c = 15.0 Å, α = 90°, β = 113.0°, γ = 90° [11]. Form IV adopts a triclinic crystal system with unit cell dimensions a = 9.9 Å, b = 10.8 Å, c = 11.6 Å, α = 65.7°, β = 75.0°, γ = 74.0° [11].
The two polymorphic forms exhibit distinct hydrogen bonding arrangements. Form I features a carboxylic acid dimer configuration typical of benzoic acid derivatives [11] [13]. In contrast, Form IV displays an alternative hydrogen bonding pattern where the carboxylic acid proton forms a hydrogen bond with an oxygen atom at an angle of 168° [12]. The oxygen-hydrogen bond length in Form IV is 1.03 Å, with an oxygen-hydrogen oxygen distance of 1.67 Å [12].
Form IV also features an amide nitrogen-hydrogen oxygen hydrogen bond with an angle of 165°, a nitrogen-hydrogen bond length of 1.04 Å, and an oxygen-hydrogen nitrogen distance of 1.77 Å [12]. These geometric parameters indicate strong intermolecular interactions that stabilize the crystal structure.
The three-dimensional structure of AZD8329 in complex with eleven beta-hydroxysteroid dehydrogenase type one has been determined through X-ray crystallography and deposited in the Protein Data Bank with the identifier 4P38 [14]. The complex crystallizes in space group P 31 2 1 with unit cell parameters a = b = 103.516 Å, c = 134.780 Å, and angles α = β = 90.00°, γ = 120.00° [14]. The structure was refined to 2.800 Å resolution with an R-factor of 0.229 [14].
The adamantyl substituent represents a rigid, cage-like tricyclic structure that contributes significantly to the molecular volume and lipophilicity of AZD8329. The adamantane framework provides a hydrophobic anchor that enhances binding affinity through van der Waals interactions with the target enzyme [15]. The adamantyl group is connected to the pyrazole ring through a carbamoyl linker, allowing for optimal positioning within the enzyme active site.
The central pyrazole heterocycle serves as the core scaffold of AZD8329, featuring a five-membered ring containing two adjacent nitrogen atoms [16]. The pyrazole ring bears a tert-butyl group at the 5-position and an adamantylcarbamoyl group at the 4-position. This substitution pattern is crucial for biological activity and selectivity [17] [16]. The pyrazole nitrogen at position 1 is connected to the benzoic acid moiety, creating a rigid linker between the heterocyclic core and the carboxylic acid functionality.
The benzoic acid component provides the acidic functionality necessary for enzyme inhibition and contributes to the overall binding affinity through ionic interactions [17] [18]. The carboxylic acid group can exist in both protonated and deprotonated forms depending on the physiological pH, with implications for molecular recognition and binding kinetics.
The tert-butyl group attached to the pyrazole ring contributes to the steric bulk around the heterocyclic core and influences the conformational preferences of the molecule [16]. This substituent also enhances metabolic stability by providing steric protection against enzymatic oxidation.
Property | Value |
---|---|
IUPAC Name | 4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid |
Common Name/Synonyms | AZD8329, AZD-8329, AZD 8329 |
CAS Registry Number | 1048668-70-7 |
PubChem CID | 25006684 |
ChEMBL ID | CHEMBL2177609 |
UNII | 5B38CV1212 |
InChI Key | XWBXJBSVYVJAMZ-UHFFFAOYSA-N |
Molecular Formula | C₂₅H₃₁N₃O₃ |
Molecular Weight (g/mol) | 421.53 |
Exact Mass | 421.541 |
SMILES Notation | CC(C)(C)c1c(cnn1-c1ccc(cc1)C(O)=O)C(=O)NC1C2CC3CC(C2)CC1C3 |
Property | Value |
---|---|
Physical State | Solid crystalline powder |
Color | White |
Melting Point | 308-309°C |
Boiling Point (predicted) | 620.5 ± 50.0°C at 760 mmHg |
Density (predicted) | 1.4 ± 0.1 g/cm³ |
Relative Density | 1.37 g/cm³ |
Flash Point (predicted) | 329.1 ± 30.1°C |
Vapor Pressure (predicted) | 0.0 ± 1.9 mmHg at 25°C |
Solubility in DMSO | 50-62.5 mg/mL (118.62-148.27 mM) |
Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years |
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 84.22 Ų |
LogP | 4.4225 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 4 |
Polarizability | 46.6 ± 0.5 × 10⁻²⁴ cm³ |
Polymorph/Form | Space Group | Unit Cell Parameters a (Å) | Unit Cell Parameters b (Å) | Unit Cell Parameters c (Å) | Unit Cell Angles α (°) | Unit Cell Angles β (°) | Unit Cell Angles γ (°) | Characterization Method |
---|---|---|---|---|---|---|---|---|
Form I | Monoclinic | 11.4 | 13.1 | 15.0 | 90 | 113.0 | 90 | NMR Crystallography |
Form IV | Triclinic | 9.9 | 10.8 | 11.6 | 65.7 | 75.0 | 74.0 | NMR Crystallography |
Complex with 11β-HSD1 (PDB: 4P38) | P 31 2 1 | 103.516 | 103.516 | 134.780 | 90.00 | 90.00 | 120.00 | X-ray Crystallography |
Form | Carboxylic Acid Configuration | O-H...O Angle (°) | O-H Bond Length (Å) | O...H(-O) Bond Length (Å) | N-H...O Angle (°) | N-H Bond Length (Å) | O...H(-N) Bond Length (Å) |
---|---|---|---|---|---|---|---|
Form I | Carboxylic acid dimer | Standard dimer geometry | Standard | Standard | Not hydrogen bonded | Not applicable | Not applicable |
Form IV | Hydrogen bonded to oxygen | 168 | 1.03 | 1.67 | 165 | 1.04 | 1.77 |
AZD8329 is a synthetic organic compound with the molecular formula C25H31N3O3 and a molecular weight of 421.53 g/mol [1] [2] [3] [4]. The compound appears as a solid powder [1] [3] and is officially designated by the Chemical Abstract Service number 1048668-70-7 [1] [2] [3] [4]. The exact mass of the compound is 421.2365 Da [2] [4], with a monoisotopic mass of 421.23654186 Da [4].
The complete International Union of Pure and Applied Chemistry name for AZD8329 is 4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid [1] [4]. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5 [1] [3] [4].
The compound exhibits several important physicochemical properties. The XLogP3-AA value is 4.8 [4], indicating significant lipophilicity. The topological polar surface area is 84.2 Ų [4], which falls within the range typically associated with good membrane permeability. The molecule contains 2 hydrogen bond donors and 4 hydrogen bond acceptors [4], providing balanced hydrogen bonding potential.
The molecular complexity is rated at 681 [4], reflecting the sophisticated three-dimensional arrangement of the adamantyl and pyrazole moieties. The compound has 5 rotatable bonds [4], indicating moderate conformational flexibility. The heavy atom count is 31 [4], and the formal charge is 0 [4], confirming the neutral nature of the molecule.
Thermal analysis reveals that AZD8329 has a predicted boiling point of 620.5 ± 50.0 °C at 760 mmHg [5], while the melting point data is not currently available [5]. The flash point is calculated to be 329.1 ± 30.1 °C [5]. The density is estimated at 1.4 ± 0.1 g/cm³ [5], and the vapor pressure is extremely low at 0.0 ± 1.9 mmHg at 25°C [5], indicating minimal volatility under standard conditions.
The polarizability of AZD8329 is 46.6 ± 0.5 × 10⁻²⁴ cm³ [5], which provides insight into the compound's electronic properties and intermolecular interactions.
AZD8329 demonstrates good solubility in dimethyl sulfoxide, with a measured value of 62.5 mg/mL (148.27 mM) [3] [6]. This solubility profile is important for both analytical characterization and potential pharmaceutical applications.
Elemental analysis confirms the molecular composition of AZD8329. The compound consists of 71.23% carbon, 7.41% hydrogen, 9.97% nitrogen, and 11.39% oxygen [2]. These values are consistent with the molecular formula C25H31N3O3 and provide verification of the compound's purity and identity.
AZD8329 exhibits polymorphism, with at least seven known crystal forms identified [7]. Among these, forms I and IV have been selected for development due to their suitable material properties [7] [8]. The two forms are enantiotopically related, with form IV being more stable at ambient conditions and form I becoming more stable at elevated temperatures [7] [8].
Form I crystallizes with unit cell parameters of a = 11.3 Å, b = 13.2 Å, c = 15.1 Å, α = 114.2°, β = 90°, γ = 90° [8]. Form IV exhibits different unit cell dimensions with a = 9.5 ± 0.1 Å, b = 11.0 ± 0.1 Å, c = 11.8 ± 0.3 Å, α = 65.3 ± 1.7°, β = 75.9 ± 2.2°, γ = 75.5 ± 3.4° [8].
The structural differences between these polymorphs have been successfully characterized using advanced crystal structure prediction methods coupled with experimental validation [7] [8].
Solid-state Nuclear Magnetic Resonance spectroscopy has been extensively employed for the characterization of AZD8329. The technique has proven particularly valuable for crystal structure determination and polymorphism identification [9] [10] [11].
For ¹H nuclei, the chemical shift prediction accuracy achieves a Root Mean Square Deviation of 0.39 ppm [9] [10], demonstrating excellent agreement between calculated and experimental values. ¹³C chemical shifts show a Root Mean Square Deviation of 3.8 ppm [9] [10], while ¹⁵N and ¹⁷O nuclei exhibit larger deviations of 17.7 ppm and 54.7 ppm, respectively [9] [10].
The Nuclear Magnetic Resonance crystallography approach has achieved remarkable precision, with an overall chemical shift accuracy of 0.48 ppm [10] and crystal structure determination resolution of 0.17 Å [11]. This level of accuracy has enabled successful discrimination between polymorphic forms based solely on chemical shift data [12] [13].
Mass spectrometry analysis of AZD8329 reveals a molecular ion peak at m/z 422.07 [14] [15], corresponding to the protonated molecular ion. The compound elutes at 3.6 minutes under standard liquid chromatography conditions [14] [15].
Multiple reaction monitoring has been established using the transition 422.07 → 135.1 [14] [15], providing specific and sensitive detection for quantitative analysis. Mass spectrometry imaging techniques have successfully demonstrated the compound's tissue distribution and binding characteristics [14] [15].
Advanced machine learning models have been successfully applied to predict AZD8329's chemical shifts and crystal structures [9] [10] [18]. These approaches have enabled de novo crystal structure determination directly from powder samples without requiring single crystals [10] [18].
The machine learning predictions have achieved excellent correlation with experimental data, with R² coefficients of 0.99 for ¹H chemical shifts [9]. This computational approach has proven particularly valuable for distinguishing between polymorphic forms and understanding structure-property relationships [12] [13].
Crystal structure prediction calculations have successfully identified the correct structures for both forms I and IV of AZD8329 [7] [8]. The predicted structures match experimental determinations with Root Mean Square Deviations of 0.23 Å for form I and 0.64 Å for form IV [7].